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Compound of Interest

Compound Name: 3-Amino-1-(4-bromophenyl)urea

Cat. No.: B1283669

A Technical Guide to 3-Amino-1-(4-
bromophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties,
structure, and potential context of 3-Amino-1-(4-bromophenyl)urea. The information is
compiled from various chemical databases and literature sources to serve as a foundational
guide for research and development applications.

Core Chemical Identity and Properties

3-Amino-1-(4-bromophenyl)urea, also known by its IUPAC name N-(4-
bromophenyl)hydrazine-1-carboxamide, is a semicarbazide derivative. It is characterized by a
urea-like core where a 4-bromophenyl group is attached to one nitrogen atom and an amino
group is attached to the other.

Table 1: Chemical Identifiers and Structural Data
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Identifier Value Source
CAS Number 2646-26-6 [11[2]
Molecular Formula C7HsBrNsO [1]
N-(4-
IUPAC Name bromophenyl)hydrazinecarbox
amide
1-Amino-3-(4-
Synonyms [1]
bromophenyl)urea
| INChl Key| UCRZHEPROLFSAB-UHFFFAOYSA-N | |
Table 2: Physicochemical Properties
Property Value Source
Molecular Weight 230.06 g/mol [1]
Melting Point 228-232 °C
Physical Form Powder
Purity Typically 295% [1][2]

| Storage Temperature| Room Temperature | |

Table 3: Computed Chemical Properties
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Property Value Source
Topological Polar Surface

Pee 70.64 A2 [1]
Area (TPSA)
LogP (octanol-water partition

1.6487 [1]

coeff.)
Hydrogen Bond Donors 3 [1]
Hydrogen Bond Acceptors 2 [1]

| Rotatable Bonds | 1 |[1] |

Chemical Structure

The structure of 3-Amino-1-(4-bromophenyl)urea consists of a central urea functional group.
A bromine-substituted phenyl ring is bonded to one of the urea nitrogens, and a hydrazine-like
amino group is attached to the other.

Figure 1: Chemical structure of 3-Amino-1-(4-bromophenyl)urea.

Experimental Protocols & Synthesis

While a specific, detailed protocol for the synthesis of 3-Amino-1-(4-bromophenyl)urea (CAS
2646-26-6) is not readily available in the searched literature, a general and plausible synthetic
route can be proposed based on standard organic chemistry principles for creating similar
molecules. The most common method for synthesizing aryl ureas involves the reaction of an
aryl isocyanate with an amine or hydrazine derivative.[3][4]

Proposed Synthesis of 3-Amino-1-(4-bromophenyl)urea:
A likely synthesis involves the reaction of 4-bromophenyl isocyanate with hydrazine.

e Step 1: Reaction Setup: 4-bromophenyl isocyanate is dissolved in a suitable anhydrous
aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g.,
nitrogen or argon).
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e Step 2: Reagent Addition: A solution of hydrazine (or hydrazine hydrate) in the same solvent
is added dropwise to the isocyanate solution at a controlled temperature, typically 0 °C to
room temperature, with stirring.

o Step 3: Reaction and Work-up: The reaction mixture is stirred for several hours until
completion, which can be monitored by Thin Layer Chromatography (TLC). Upon
completion, the resulting solid product is typically collected by filtration, washed with a cold
solvent to remove unreacted starting materials, and then dried under a vacuum.

» Step 4: Purification: If necessary, the crude product can be further purified by recrystallization
from a suitable solvent system, such as ethanol or an ethanol/water mixture.

Figure 2: Generalized workflow for the synthesis of 3-Amino-1-(4-bromophenyl)urea.

Analytical Methods

The characterization of 3-Amino-1-(4-bromophenyl)urea would typically involve a
combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR would show characteristic signals for the aromatic protons on the bromophenyl
ring and the protons on the urea and amino nitrogens.

o 13C NMR would confirm the number of unique carbon environments, including the carbonyl
carbon of the urea group.

« Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands
for N-H stretching (around 3200-3600 cm~1), C=0 stretching of the urea carbonyl group
(around 1640-1700 cm~1), and C-N stretching vibrations.[5]

e Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular
weight of the compound, confirming the molecular formula C7HsBrNsO. The isotopic pattern
of bromine (7°Br and 8Br in an approximate 1:1 ratio) would be a key diagnostic feature.

e High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for
assessing the purity of the synthesized compound.[6]
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Biological Context and Potential Applications

While no specific biological activity or signaling pathway data has been published for 3-Amino-
1-(4-bromophenyl)urea itself, the broader class of urea derivatives is of significant interest in
medicinal chemistry.[7] Many diaryl urea compounds are known to exhibit a wide range of
biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[4][7]

The structure of 3-Amino-1-(4-bromophenyl)urea makes it a candidate for investigation in
several therapeutic areas. The urea moiety is an excellent hydrogen bond donor and acceptor,
which facilitates interactions with biological targets like protein kinases.[7] The bromophenyl
group can engage in hydrophobic and halogen bonding interactions, while the terminal amino
group provides a site for further chemical modification to explore structure-activity relationships
(SAR).

Given its structural motifs, a logical first step in its biological evaluation would be to screen it
against a panel of cancer cell lines and various microbial strains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["3-Amino-1-(4-bromophenyl)urea” chemical properties
and structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283669#3-amino-1-4-bromophenyl-urea-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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